molecular formula C16H24N2O4 B4666158 N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4666158
M. Wt: 308.37 g/mol
InChI Key: WEICRSOYQLSZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide, commonly known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPA is a small molecule that belongs to the class of benzamides and has a molecular weight of 312.4 g/mol.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. EPPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, EPPA can alter the expression of genes involved in cancer cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
EPPA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, EPPA has been shown to have anti-inflammatory and anti-oxidant effects. EPPA has also been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPPA in lab experiments is its high potency and selectivity. EPPA has been shown to be highly effective at inhibiting the activity of HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using EPPA is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on EPPA. One area of research is in the development of EPPA-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of EPPA for maximum efficacy and minimal toxicity. Another area of research is in the study of EPPA's effects on other biological processes, such as inflammation and glucose metabolism. Finally, there is a need for further studies to determine the safety and long-term effects of EPPA in vivo.

Scientific Research Applications

EPPA has been studied extensively in scientific research due to its potential applications in various fields. One of the major areas of research is in the development of novel drugs for the treatment of cancer. EPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.

properties

IUPAC Name

N-[3-(3-ethoxypropylamino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-3-22-11-5-9-17-15(19)8-10-18-16(20)13-6-4-7-14(12-13)21-2/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICRSOYQLSZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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